molecular formula C21H24N2O2 B12298464 benzyl 5-((benzylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate

benzyl 5-((benzylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12298464
M. Wt: 336.4 g/mol
InChI Key: YWBGERPEZFBLJZ-UHFFFAOYSA-N
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Description

Benzyl 5-((benzylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a benzylamino group, and a dihydropyridine ring. Dihydropyridines are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-((benzylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with a dihydropyridine precursor under acidic conditions to form the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-((benzylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and benzylamino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 5-((benzylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its dihydropyridine structure, which is known to interact with calcium channels.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 5-((benzylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine ring is known to bind to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to various physiological effects, including vasodilation and reduced blood pressure. The benzyl and benzylamino groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive drug with a similar dihydropyridine structure.

    Nicardipine: A dihydropyridine derivative used to treat high blood pressure and angina.

Uniqueness

Benzyl 5-((benzylamino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines. The presence of both benzyl and benzylamino groups can enhance its binding interactions and potentially lead to novel therapeutic applications.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl 5-[(benzylamino)methyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C21H24N2O2/c24-21(25-17-19-10-5-2-6-11-19)23-13-7-12-20(16-23)15-22-14-18-8-3-1-4-9-18/h1-6,8-12,22H,7,13-17H2

InChI Key

YWBGERPEZFBLJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)CNCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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